Antiparasitic DHFR-TS Inhibition: Cross-Species Selectivity Profile vs. Human DHFR
In a comparative biochemical screening panel, 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide inhibited Leishmania major dihydrofolate reductase-thymidylate synthase (DHFR-TS) with an IC₅₀ of 1.11 µM, whereas its activity against the human DHFR ortholog was markedly weaker (IC₅₀ = 15.4 µM), yielding a 13.9-fold selectivity window for the parasite enzyme [1]. The compound's potency against Trypanosoma brucei DHFR-TS was IC₅₀ = 2.90 µM. This cross-species selectivity is absent in the simple N-methyl cyanoacetamide scaffold lacking the thiopyran ring, which typically shows no measurable inhibition of these targets.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Leishmania major DHFR-TS IC₅₀ = 1.11 µM; Human DHFR IC₅₀ = 15.4 µM; Selectivity index = 13.9 |
| Comparator Or Baseline | N-Methyl cyanoacetamide (no thiopyran ring) – no inhibition detected in the same assay panel |
| Quantified Difference | Parasite/human selectivity ratio >13.9 for the title compound; baseline comparator is inactive |
| Conditions | In vitro spectrophotometric enzyme assay using recombinant DHFR-TS; substrate: dihydrofolate; cofactor: NADPH; publication: J. Med. Chem. 2012, 55, 8318-8329 |
Why This Matters
For procurement decisions, this selectivity profile positions the compound as a privileged scaffold for antiparasitic lead optimization, a feature not offered by generic cyanoacetamide fragments.
- [1] BindingDB Entry for CHEMBL2178599. IC₅₀ data for Leishmania major DHFR-TS, Trypanosoma brucei DHFR-TS, and human DHFR. Curated from: Corona, P., et al. J. Med. Chem. 2012, 55, 8318-8329. View Source
